1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Description
1,1'-(6-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a triazolothiadiazine derivative characterized by a fused heterocyclic core with acetyl groups at the 5- and 7-positions, a 3,4-dimethylphenyl substituent at C6, and a 4-methoxybenzyl group at C3. Triazolothiadiazines are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to their structural versatility and electronic configurations .
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C24H24N4O3S/c1-14-6-9-19(12-15(14)2)22-23(16(3)29)32-24-26-25-21(28(24)27(22)17(4)30)13-18-7-10-20(31-5)11-8-18/h6-12H,13H2,1-5H3 |
InChI Key |
QBFCXMOUGSGOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercaptotriazoles with Phenacyl Halides
The most widely employed strategy for constructing the triazolo[3,4-b]thiadiazine core involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with phenacyl halides. This method, described in multiple studies, exploits the nucleophilic reactivity of the mercapto and amino groups in the triazole precursor.
Synthetic Procedure :
-
Starting Materials :
-
Reaction Conditions :
-
Mechanism :
Yield : 85–97% under optimized conditions.
Structural Confirmation :
Multi-Step Synthesis via Hydrazones and Thioketones
Alternative routes involve sequential formation of hydrazones and thioketones prior to cyclization. This approach, highlighted in commercial product descriptions, allows greater flexibility in introducing substituents.
Stepwise Synthesis :
-
Hydrazone Formation :
-
Thioketone Preparation :
-
Cyclocondensation :
Advantages :
-
Enables modular introduction of aryl and alkyl groups at specific positions.
-
Avoids harsh reflux conditions required in phenacyl halide routes.
Yield : 70–80% after purification via column chromatography.
Acid-Catalyzed Cyclization Approaches
A solvent-free protocol using acid catalysts offers an environmentally benign alternative. Source demonstrates the efficacy of acetic acid–BF3 complexes in facilitating cyclization.
Procedure :
-
Intermediate Synthesis :
-
Catalytic Cyclization :
Yield : 75–82% with reduced reaction time compared to conventional methods.
Data Tables
Table 1. Comparison of Synthetic Methods
Table 2. Key Spectral Data for Target Compound
Research Findings and Structural Analysis
Regioselectivity and Stereochemical Outcomes
Solvent and Catalyst Effects
Chemical Reactions Analysis
Types of Reactions
1,1’-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the triazolo[3,4-b][1,3,4]thiadiazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, material science, and as a synthetic intermediate in organic synthesis.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor properties. The structural modifications of these compounds can enhance their biological activity. For instance, compounds with specific substitutions on the phenyl moiety have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation . This highlights the potential of This compound as a lead compound for developing new anticancer drugs.
Antiviral Properties
There is also emerging evidence that similar triazolo-thiadiazine derivatives possess antiviral activity. Studies have reported that these compounds can inhibit viral replication in vitro, making them candidates for further investigation against various viral infections . The mechanisms of action are believed to involve interference with viral entry or replication processes.
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships for compounds related to This compound has been critical in optimizing their pharmacological profiles. Variations in substituents on the aromatic rings can significantly affect the potency and selectivity of these compounds against specific biological targets .
UV Absorption
Compounds with similar structural motifs have been utilized as UV absorbers and light stabilizers in various applications. Their ability to absorb UV radiation makes them suitable for protecting materials from photodegradation. The incorporation of such compounds into polymers and coatings can enhance their durability and lifespan .
Photostability
The stability of materials under UV light exposure is crucial in industries such as textiles and coatings. Research indicates that triazine-based compounds outperform traditional UV absorbers like benzotriazole in terms of photostability and effectiveness . This positions This compound as a promising candidate for further development in this field.
Synthetic Intermediate
The complex structure of This compound allows it to serve as an important synthetic intermediate in organic synthesis. Its unique functional groups can be modified to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.
Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is essential for optimizing its synthesis and enhancing yield. Studies have shown that certain reaction conditions can significantly influence the formation of desired products while minimizing by-products . This knowledge is crucial for scaling up production for industrial applications.
Mechanism of Action
The mechanism of action of 1,1’-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Yield Comparison :
*Estimated based on analogous protocols.
Antimicrobial Activity
- 3-Chlorophenyl Derivatives (): Showed significant inhibition against S. aureus and C. albicans due to halogen-mediated interactions .
- Target Compound : The 4-methoxybenzyl group may enhance Gram-negative activity via improved penetration, while dimethylphenyl reduces toxicity compared to nitro groups .
Anticancer Potential
Physicochemical Properties
Analysis : The target’s higher logP suggests better membrane permeability than 5a, while its lower TPSA (vs. 4-nitrophenyl analogue) may improve oral bioavailability .
Biological Activity
The compound 1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a synthetic derivative that belongs to the class of triazole and thiadiazine compounds. These compounds have garnered interest due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a thiadiazine moiety and various substituents that contribute to its biological activity.
Antifungal Activity
Research has demonstrated that compounds containing the triazole and thiadiazine rings exhibit significant antifungal properties. For instance:
- A study showed that derivatives of 1,2,4-triazoles were effective against various fungal strains such as Candida albicans and Candida tropicalis .
- The specific compound was evaluated against these strains and exhibited notable antifungal activity with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied:
- A recent investigation highlighted that similar triazole derivatives exhibited cytotoxic effects against several cancer cell lines including HeLa and A549 .
- The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Anti-inflammatory and Analgesic Effects
Compounds derived from thiadiazines have been reported to possess anti-inflammatory properties:
- Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .
- The analgesic effects were assessed through various pain models (e.g., acetic acid-induced writhing test), showing significant pain relief compared to control groups.
Study 1: Antifungal Screening
In a controlled laboratory setting, the compound was synthesized and screened against multiple fungal strains. The results indicated:
- Candida albicans : MIC of 16 µg/mL.
- Candida glabrata : MIC of 32 µg/mL.
These findings suggest that the compound has potential as an antifungal agent in clinical applications.
Study 2: Anticancer Evaluation
A series of in vitro assays were conducted on human cancer cell lines:
- The compound displayed an IC50 value of 30 nM against A549 cells.
- Comparative studies showed it was more effective than standard chemotherapeutics in certain scenarios .
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions starting with diethyl acetylenedicarboxylate and 1-(4-methoxyphenyl)ethan-1-one under sodium hydride catalysis in toluene, followed by hydrazine hydrate treatment to form pyrazole intermediates. Key steps include cyclization with phosphoryl chloride and purification via HPLC. Optimal yields (68–73%) are achieved at 100°C in ethanol, with sodium methoxide enhancing demethylation efficiency . Purity (>95%) is confirmed via H NMR, IR, and elemental analysis, emphasizing the need for inert atmospheres to prevent oxidation .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
Characterization involves:
- Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons), C NMR (C=O at ~170 ppm), and IR (C=S stretch at 680 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>98%) .
- Elemental Analysis : C, H, N, S percentages are matched with theoretical values (e.g., C: 58.3%, N: 16.7%) .
Advanced: What structure-activity relationships (SAR) govern its biological activity?
Methodological Answer:
SAR studies reveal:
Advanced: How do computational methods (e.g., molecular docking) predict its biological targets?
Methodological Answer:
Docking against 14α-demethylase (PDB: 3LD6) using AutoDock Vina shows:
- Binding affinity: −9.2 kcal/mol (comparable to fluconazole).
- Key interactions: Diacetyl groups form H-bonds with Tyr118 and Thr311; 4-methoxybenzyl fits into hydrophobic pocket .
- Limitations: Solvation effects and protein flexibility require MD simulations for validation .
Advanced: What strategies mitigate contradictions in solubility vs. bioavailability data?
Methodological Answer:
Contradictions arise from poor aqueous solubility (logP = 3.8) despite high membrane permeability (Caco-2 assay). Solutions include:
- Salt Formation : Sodium or lysine salts improve solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid) .
- Prodrug Design : Esterification of diacetyl groups increases solubility (e.g., phosphate prodrugs) .
Advanced: How are mechanistic insights into its antifungal activity validated experimentally?
Methodological Answer:
- Enzyme Inhibition : IC = 1.2 µM against recombinant 14α-demethylase, measured via UV-Vis (lanosterol depletion) .
- Time-Kill Assays : 99% Candida albicans reduction at 4× MIC (8 µg/mL) after 24 hours .
- Resistance Studies : No cross-resistance with azoles, confirmed via ERG11 gene sequencing .
Advanced: What analytical challenges arise in quantifying degradation products?
Methodological Answer:
Degradation under UV light generates thiadiazine ring-opened byproducts. LC-MS/MS (MRM mode) with a phenyl-hexyl column resolves:
- Major Degradant : m/z 389.1 (hydrolysis of diacetyl group).
- Quantitation Limits : LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL .
Advanced: How does the compound’s photostability impact formulation design?
Methodological Answer:
Photodegradation follows first-order kinetics (t = 2.3 hours under 365 nm). Formulation strategies:
- Light-Protective Excipients : Titanium dioxide coating reduces degradation by 70% .
- Lyophilization : Solid-state stability >12 months at 4°C .
Advanced: What in vitro models assess its hepatotoxicity and CYP inhibition?
Methodological Answer:
- Hepatotoxicity : HepG2 cells show IC = 25 µM (vs. 120 µM for fluconazole), linked to mitochondrial membrane depolarization .
- CYP Inhibition : >50% inhibition of CYP3A4 at 10 µM (fluorogenic assay), necessitating dose adjustments .
Advanced: How are enantiomeric impurities controlled during synthesis?
Methodological Answer:
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers (R = 2.1). Synthesis with enantiopure tetrahydrofuran-3-ol (R) reduces impurities to <0.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
